molecular formula C18H20N6O B2491715 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034548-92-8

1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2491715
CAS RN: 2034548-92-8
M. Wt: 336.399
InChI Key: QCQLKNMCTHOBDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves the use of building blocks that facilitate the formation of complex structures. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives have been highlighted as valuable in the synthesis of heterocyclic compounds due to their unique reactivity, offering mild reaction conditions for generating versatile products from a wide range of precursors including amines and phenols (Gomaa & Ali, 2020).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for assessing their reactivity and potential applications. While specific analyses detailing the molecular structure of this compound were not directly found, studies on related heterocyclic compounds provide insights into their structural complexity and functional group arrangements that influence their chemical behavior and applications.

Chemical Reactions and Properties

Heterocyclic compounds, including pyrazolines and their derivatives, exhibit a wide range of chemical reactions due to their diverse structures. These reactions include formations of spiropyrans, spiropyrroles, and other complex molecules, demonstrating the reactivity and versatility of these compounds in synthesizing new chemical entities with potential biological activities (Govindaraju et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular configurations. While specific details on this compound were not found, the general understanding of heterocyclic compounds suggests that their physical properties can vary widely depending on the specific substituents and structural features.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for undergoing specific types of chemical reactions, are key aspects of understanding the applications and behavior of these compounds. The synthesis of organic carbonates from the alcoholysis of urea, for instance, showcases the utility of urea derivatives in creating environmentally friendly compounds with a broad range of applications (Shukla & Srivastava, 2017).

Scientific Research Applications

Antibacterial Agents

Research has explored the synthesis of heterocyclic compounds, including those similar in structure to 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, for potential use as antibacterial agents. Compounds with sulfonamido moieties and related structures have been synthesized and evaluated for their antibacterial activity, showing promising results against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Hydrogel Formation

Another area of research involves the study of low molecular weight hydrogelators, such as certain urea derivatives, which can form hydrogels in acidic environments. These hydrogels' physical properties, including morphology and rheology, can be tuned by changing the anion identity, providing a method for modifying the gels' characteristics for various applications (Lloyd & Steed, 2011).

Ethylene Biosynthesis Inhibition

In agricultural research, derivatives of pyrazinamide, a compound structurally related to this compound, have been identified as inhibitors of ethylene biosynthesis in plants. Ethylene plays a significant role in fruit ripening and flower senescence, and controlling its production could reduce postharvest losses. These findings suggest potential applications in plant metabolism regulation, specifically for extending the shelf life of agricultural products (Sun et al., 2017).

Antitumor Activities

Research into novel heterocyclic compounds containing urea derivatives has shown potential in antitumor activities. For example, certain synthesized compounds have demonstrated significant effects against various cancer cell lines, indicating potential therapeutic applications in cancer treatment. The exploration of these compounds includes their synthesis, characterization, and evaluation for antitumor efficacy (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Anticancer Agents

Another avenue of research involves the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. These compounds, derived from alkylanilines and 4-phenylbutyric acid, have been tested for cytotoxicity against human adenocarcinoma cells, showing comparable or superior activity to known chemotherapy drugs. This research highlights the potential of urea derivatives in the development of new anticancer medications (Gaudreault, Lacroix, Pagé, & Joly, 1988).

properties

IUPAC Name

1-(2-phenylethyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(21-8-6-15-4-2-1-3-5-15)22-11-13-24-12-7-16(23-24)17-14-19-9-10-20-17/h1-5,7,9-10,12,14H,6,8,11,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQLKNMCTHOBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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